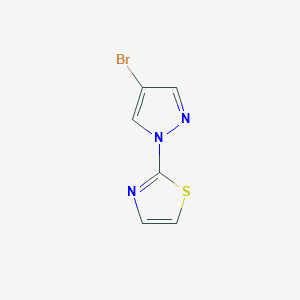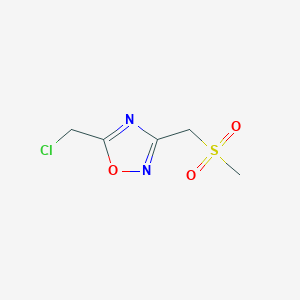![molecular formula C19H24ClNO B1374557 4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride CAS No. 1220037-07-9](/img/structure/B1374557.png)
4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride” is a chemical compound that is part of the piperidone class . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are synthesized from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . An organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones . This mild protocol exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .Molecular Structure Analysis
The molecular structure of “4-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride” is represented by the linear formula C19H24ClNO . The InChI code for this compound is 1S/C19H23NO.ClH/c1-2-6-16(7-3-1)17-9-11-19(12-10-17)21-15-13-18-8-4-5-14-20-18;/h1-3,6-7,9-12,18,20H,4-5,8,13-15H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “4-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride” is 317.86 . The compound’s MDL number is MFCD13560528 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
- Piperidine Derivatives as Anti-Acetylcholinesterase Agents : Research has found that certain piperidine derivatives, similar in structure to 4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride, show potent anti-acetylcholinesterase (anti-AChE) activity. These compounds, including ones like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been evaluated for their potential as antidementia agents, indicating their significance in neurodegenerative disease research (Sugimoto et al., 1990) (Sugimoto et al., 1992).
Molecular Structure and Synthesis
- Molecular Structure Analysis : The molecular and crystal structure of related piperidine derivatives has been studied, providing insights into the conformation and packing of molecules in crystals. This research is crucial for understanding the physical and chemical properties of such compounds (Khan et al., 2013) (Kuleshova & Khrustalev, 2000).
Potential Anticancer and Antimicrobial Agents
- Anticancer Properties : Some piperidine derivatives have been explored for their potential as anticancer agents. For instance, compounds like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols have shown significant cytotoxicity toward various cancer cells, indicating the potential of piperidine derivatives in cancer treatment research (Dimmock et al., 1998).
- Antimicrobial Activities : Piperidine derivatives have been synthesized and screened for antimicrobial activities, showing moderate effectiveness against various bacteria and fungi. This suggests their potential application in developing new antimicrobial agents (Ovonramwen et al., 2019) (Rameshkumar et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)18-8-4-5-9-19(18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJQUGRCNCODS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride | |
CAS RN |
1220037-07-9 |
Source


|
| Record name | Piperidine, 4-[2-([1,1′-biphenyl]-2-yloxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

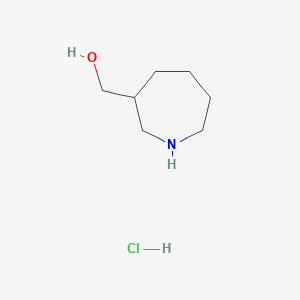
![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)
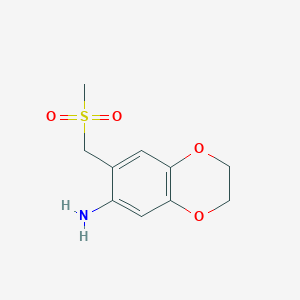
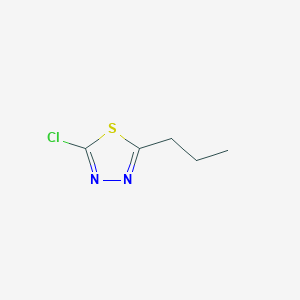
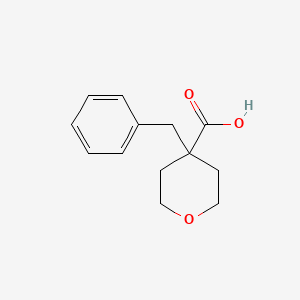
amine](/img/structure/B1374483.png)
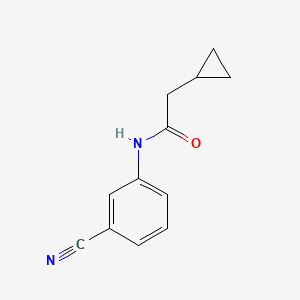
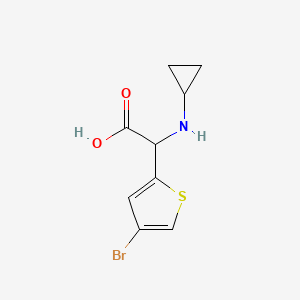
![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)
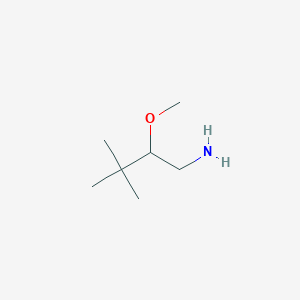
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
